Rac-Sitagliptin Phosphate
Description
Contextualizing Racemic Compounds in Active Pharmaceutical Ingredient Development
In the realm of pharmaceutical development, many chemical synthesis processes naturally result in the formation of racemic mixtures—an equal (1:1) mixture of two non-superimposable mirror-image molecules known as enantiomers. rsc.org These mixtures are a common starting point in the journey of drug discovery and manufacturing. rsc.orggoogle.com However, the presence of both enantiomers in an API can have significant implications, as the human body is a chiral environment. rsc.org Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer of a drug. rsc.org
This differential interaction means that the two enantiomers within a racemate can exhibit distinct pharmacological and toxicological profiles. rsc.org Frequently, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, completely inactive, or, in some cases, contribute to undesirable side effects or toxicity. rsc.org Consequently, regulatory bodies like the FDA have issued guidance encouraging the development of single-enantiomer drugs, requiring thorough characterization of each stereoisomer. rsc.orgmdpi.com
The development of enantiopure APIs has therefore become a critical goal in the pharmaceutical industry to enhance drug safety and efficacy. rsc.org This necessitates either the physical separation of the racemic mixture—a process known as chiral resolution—or the development of asymmetric synthesis methods that selectively produce the desired enantiomer from the outset. google.comnewdrugapprovals.org The study of racemic compounds like rac-Sitagliptin Phosphate (B84403) is thus fundamental to appreciating the evolution of synthetic strategies aimed at producing chirally pure and effective medicines.
Historical and Contemporary Perspectives on Sitagliptin (B1680988) Synthesis Evolution
The industrial production of Sitagliptin is a compelling narrative of process optimization and green chemistry, evolving through three distinct generations of synthesis, each significantly improving upon the last. epa.govepa.gov This evolution highlights the transition from classical resolution of a racemate to highly advanced asymmetric catalysis.
Table 1: Comparison of Sitagliptin Synthesis Generations
| Feature | First Generation | Second Generation | Third Generation (Biocatalysis) |
|---|---|---|---|
| Key Technology | Classical Resolution / Ru-catalyzed hydrogenation | Asymmetric Hydrogenation (Rh-JOSIPHOS) | Enzymatic Transamination (Engineered Transaminase) |
| Starting Material | β-keto ester | Trifluorophenyl acetic acid | Pro-sitagliptin ketone |
| Number of Steps | 8 | 3 | 1 (for key chiral step) |
| Overall Yield | ~52% | ~65% (three-step process) | ~92% yield, >99.95% ee |
| Waste Reduction | Baseline | ~80% reduction vs. Gen 1 | 19% reduction vs. Gen 2 |
| Key Advantage | Feasible for initial supply | High efficiency, reduced waste | "Green" process, high stereoselectivity, no metal catalyst |
Data compiled from multiple sources. epa.govepa.govmdpi.comnih.gov
Significance of Stereochemistry in Dipeptidyl Peptidase-4 Inhibitor Design
The therapeutic efficacy of Sitagliptin is entirely dependent on its specific three-dimensional structure, or stereochemistry. The drug is the single (R)-enantiomer, as it is this configuration that precisely fits into the active site of its target enzyme, Dipeptidyl Peptidase-4 (DPP-4). nih.govmdpi.com The (S)-enantiomer, its mirror image, is essentially inactive as a DPP-4 inhibitor. nih.gov The difference in activity is stark, with the (R)-enantiomer exhibiting an IC50 (a measure of inhibitory potency) of approximately 18-19 nM, while the (S)-enantiomer is over 300-fold less active. nih.gov
This high degree of stereoselectivity is dictated by the specific molecular interactions between the inhibitor and the amino acid residues within the DPP-4 active site. rsc.org The active site of DPP-4 contains several subsites, with the S1 and S2 pockets being crucial for binding.
For (R)-Sitagliptin, the key interactions are:
The primary amine of the β-amino acid moiety forms a critical salt bridge with two glutamic acid residues, Glu205 and Glu206, in the S2 subsite. rsc.org It also forms a hydrogen bond with the side chain of Tyr662. rsc.org
The trifluorophenyl group fits snugly into the hydrophobic S1 pocket, making favorable interactions with surrounding residues. rsc.org
The (S)-enantiomer, due to its mirrored configuration, cannot orient itself correctly within the active site to establish these vital interactions simultaneously. rsc.org This failure to achieve the necessary binding conformation explains its lack of significant inhibitory activity. Therefore, the design and synthesis of DPP-4 inhibitors must be highly stereospecific to ensure that only the active (R)-enantiomer is produced, maximizing therapeutic benefit. nih.govmdpi.com This underscores the broader principle in medicinal chemistry that a molecule's biological function is intrinsically linked to its precise 3D architecture.
Table 2: Inhibitory Activity of Sitagliptin Enantiomers against DPP-4
| Enantiomer | IC50 Value | Activity |
|---|---|---|
| (R)-Sitagliptin | ~18 nM | Active Inhibitor |
| (S)-Sitagliptin | >5,000 nM (~5 µM) | >300-fold less active; considered inactive |
Data compiled from multiple sources. nih.gov
Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C16H15F6N5O.HO4P.H2/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;1H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWZYHNHAUKDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[HH].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6N5O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Rac Sitagliptin Phosphate and Its Enantiomeric Resolution
Chemical Synthesis Routes to Racemic Sitagliptin (B1680988) and Precursors
The construction of the racemic sitagliptin backbone involves the strategic formation of key chemical bonds and multi-step conversions of various intermediates.
The synthesis of racemic sitagliptin and its precursors relies on fundamental carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. A common strategy involves the synthesis of a β-keto amide intermediate, which serves as a crucial precursor. This is often achieved by coupling a derivative of 2,4,5-trifluorophenylacetic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine. researchgate.net For instance, one approach involves activating the carboxylic acid, followed by reaction with Meldrum's acid and subsequent coupling with the triazolopiperazine component to form the β-keto amide, a process that establishes a key C-C bond. researchgate.net
Another critical step is the formation of the amine functionality. In racemic syntheses, this is often achieved through the reduction of an enamine or a related precursor. For example, a key enamine intermediate, dehydrositagliptin, can be prepared from the β-keto amide. researchgate.net The subsequent reduction of this enamine establishes the chiral center, albeit as a racemic mixture in non-asymmetric processes. One reported method utilizes the inexpensive reducing agent sodium borohydride (B1222165) (NaBH₄) to reduce an enamine intermediate, forming the racemic amine of sitagliptin. nih.govrsc.org
The synthesis of racemic sitagliptin is a multi-step process involving the conversion and derivatization of several key intermediates. A widely discussed precursor is dehydrositagliptin, which can be prepared in a streamlined, one-pot, three-step process starting from 2,4,5-trifluorophenylacetic acid. researchgate.netacs.org
The general sequence often proceeds as follows:
Formation of a β-keto ester or amide: Starting materials like 2,4,5-trifluorophenylacetic acid are converted into more reactive species, such as an acid chloride or a mixed anhydride, which then react with reagents like Meldrum's acid or malonates. researchgate.netgoogle.com This product is then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine hydrochloride to yield the corresponding β-keto amide. researchgate.netgoogle.com
Formation of an Enamine Intermediate: The β-keto amide is then converted to the enamine, dehydrositagliptin. This is typically achieved by reaction with an ammonium (B1175870) salt, such as ammonium acetate (B1210297), in a suitable solvent like methanol (B129727). researchgate.net
Reduction to Racemic Sitagliptin: The enamine is reduced to form the racemic amine. While asymmetric hydrogenation is used for direct enantioselective synthesis, simpler reduction methods like using sodium borohydride can be employed to produce the racemate, which is then subjected to chiral resolution. nih.govrsc.org
This sequence involves careful control of reaction conditions to manage impurities and maximize the yield of the desired intermediates before the final resolution or asymmetric step. nih.govacs.orgacs.org
Chiral Resolution Techniques for Enantiomeric Separation of Racemic Sitagliptin
Once racemic sitagliptin is synthesized, the individual enantiomers must be separated. Chiral resolution is a classical method to achieve this, relying on the physical separation of transient diastereomeric derivatives or through chromatographic techniques.
This technique involves reacting the racemic sitagliptin base with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
Several chiral resolving agents have been successfully employed for the resolution of sitagliptin. Tartaric acid derivatives are particularly common. One study demonstrated an efficient resolution process using (-)-di-p-toluoyl-L-tartaric acid. nih.govrsc.org In this process, the racemic sitagliptin was treated with the resolving agent in a methanol/isopropanol mixture, leading to the precipitation of the desired (R)-sitagliptin tartrate salt with high enantiomeric excess (96% ee). nih.gov Other resolving agents like mandelic acid have also been proposed for resolving racemic β-amino acid derivatives that are precursors to sitagliptin. google.com The choice of solvent and crystallization conditions is crucial for achieving high separation efficiency. mdpi.comrsc.org
| Chiral Resolving Agent | Resulting Salt | Key Findings | Reference |
|---|---|---|---|
| (-)-Di-p-toluoyl-L-tartaric acid | (R)-Sitagliptin di-p-toluoyl-L-tartrate | Achieved 96% enantiomeric excess (ee) for (R)-sitagliptin after crystallization from a methanol/isopropanol mixture. | nih.govrsc.org |
| Dibenzyl-L-tartaric acid | (R)-Sitagliptin dibenzyl-L-tartrate | Forms a novel crystalline salt useful for isolating R-sitagliptin. | google.com |
| Mandelic Acid | Diastereomeric mandelate (B1228975) salts | Proposed as an effective resolving agent for β-amino ester precursors of sitagliptin. | google.com |
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative method for separating enantiomers. Several chiral HPLC methods have been developed and validated for the enantiomeric separation of sitagliptin, which is essential for quality control and ensuring enantiopurity. phenomenex.com
These methods typically use columns with chiral selectors immobilized on a solid support. The choice of the chiral column and the mobile phase composition are critical for achieving effective separation (resolution).
For example, an enantioselective reversed-phase HPLC method was developed using a Chiralcel OD-RH column. rsc.orgresearchgate.net The mobile phase consisted of a potassium dihydrogen phosphate (B84403) buffer (pH 4.0), methanol, and acetonitrile (B52724), achieving a resolution factor greater than 3.0 between the enantiomers. rsc.orgresearchgate.net Another method utilized a Chiralpak IC column with a mobile phase of ammonium acetate and acetonitrile, also providing good resolution. jocpr.com The United States Pharmacopeia (USP) monograph for sitagliptin phosphate specifies a method using a Lux Amylose-1 chiral column, which has been shown to provide a resolution of 1.69, exceeding the system suitability requirement of not less than 1.5. phenomenex.comchromatographyonline.com
| Chiral Column | Mobile Phase Composition | Resolution (Rs) | Reference |
|---|---|---|---|
| Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | 3M KH₂PO₄ buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10) | > 3.0 | rsc.orgresearchgate.net |
| Chiralpak IC (250 x 4.6 mm, 5 µm) | 10 mM Ammonium Acetate (with 0.05% Diethylamine) : Acetonitrile (40:60) | > 3.0 | jocpr.com |
| Lux Amylose-1 (250 x 4.6 mm, 5 µm) | Dehydrated Alcohol : n-Heptane : Diethylamine (B46881) : Water (600:400:1:1) | 1.69 | phenomenex.com |
| Chiralpak IE (250 x 4.6 mm, 5 µm) | methyl tert-butyl ether : acetonitrile : methanol : diethylamine (80:10:10:0.1) | 4.18 | daicelchiral.com |
Asymmetric Catalysis in Sitagliptin Synthesis from Prochiral Intermediates
To circumvent the need for chiral resolution, which is inherently limited to a 50% theoretical yield for the desired enantiomer from a racemate, asymmetric synthesis methods have been developed. These approaches introduce chirality early in the synthesis, starting from prochiral substrates to directly form the desired (R)-enantiomer in high enantiomeric excess.
Another groundbreaking approach involves biocatalysis. An engineered enzyme, a transaminase, was developed to convert a prochiral ketone precursor directly into (R)-sitagliptin. nih.govfrontiersin.orgnih.gov The enzyme, derived from Arthrobacter sp., was modified through directed evolution to accommodate the bulky substrates of the sitagliptin synthesis. nih.govfrontiersin.org This biocatalytic process operates in an aqueous medium under mild conditions and produces (R)-sitagliptin with nearly perfect enantioselectivity (>99.95% ee), representing a highly efficient and environmentally friendly manufacturing method. whiterose.ac.ukresearchgate.net Multi-enzyme cascade systems have also been developed to further improve the efficiency of producing sitagliptin intermediates. nih.govresearchgate.net
Asymmetric Hydrogenation of Dehydrositagliptin (e.g., Rhodium-Catalyzed Systems)
A highly efficient, second-generation synthesis for sitagliptin involves the asymmetric hydrogenation of an unprotected enamine intermediate, dehydrositagliptin. acs.orgrsc.org This key step installs the required chirality, producing the desired (R)-enantiomer with high selectivity. The process utilizes a rhodium-based catalyst system, which has proven to be robust and effective for large-scale production. rsc.org
The reaction involves the hydrogenation of dehydrositagliptin using a Rh(I) complex with a chiral phosphine (B1218219) ligand. acs.orgrsc.org This method directly yields the sitagliptin molecule, which is then isolated as its phosphate salt with high chemical and optical purity. acs.org
The success of the asymmetric hydrogenation is critically dependent on the design of the chiral ligand complexed with the rhodium center. thieme-connect.com Extensive screening of catalysts and ligands revealed that rhodium catalysts paired with Josiphos-type ligands provided superior conversion and enantioselectivity. thieme-connect.comd-nb.info Specifically, the rhodium complex of t-Bu JOSIPHOS was identified as a highly effective catalyst for the asymmetric hydrogenation of the unprotected enamine amide. rsc.org
Transitioning the asymmetric hydrogenation process to an industrial scale required significant process intensification and reaction engineering. scispace.com The key intermediate, dehydrositagliptin, is prepared in a three-step, one-pot synthesis, which is then directly isolated with high purity ( >99.6 wt %) and an 82% yield. nih.govresearchgate.net This streamlined approach minimizes intermediate handling and purification steps.
Table 1: Performance Data for Rhodium-Catalyzed Asymmetric Hydrogenation
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Rh(I)/tBu JOSIPHOS | acs.orgrsc.org |
| Catalyst Loading | 0.15 mol % | acs.orgnih.gov |
| Substrate | Dehydrositagliptin | acs.org |
| Initial Enantiomeric Excess (ee) | ~95% | sci-hub.sersc.org |
| Final Enantiomeric Excess (after crystallization) | >99.9% | mdpi.com |
| Overall Yield (3-step process) | up to 65% | nih.gov |
| Dehydrositagliptin Intermediate Yield (one-pot) | 82% | nih.govresearchgate.net |
Biocatalytic Transformations for Chiral Amine Synthesis (e.g., Transaminase-Mediated Amination)
A groundbreaking third-generation manufacturing process for sitagliptin replaces the rhodium-catalyzed hydrogenation with a highly efficient biocatalytic transformation. nih.gov This method employs a transaminase (TA) enzyme to directly convert a prochiral ketone precursor into the desired chiral amine of sitagliptin with exceptional stereoselectivity. nih.govmdpi.com This enzymatic approach offers significant advantages in terms of safety, waste reduction, and efficiency. epa.gov
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.com The asymmetric synthesis of sitagliptin from a prochiral ketone using a transaminase is a preferred route as it allows for a theoretical yield of 100%. mdpi.com
The development of the biocatalytic process for sitagliptin is a landmark achievement in enzyme engineering. mdpi.com Initially, no naturally occurring transaminase enzyme showed any detectable activity towards the bulky prositagliptin ketone. nih.govepa.gov Scientists started with an (R)-selective transaminase from Arthrobacter sp. that had marginal activity on a smaller, structurally similar ketone. nih.govnih.gov
Through a combination of substrate walking, computational modeling, and iterative rounds of directed evolution, a highly active and stereospecific enzyme was created. nih.govnih.gov This intensive protein engineering effort resulted in an evolved transaminase with 27 mutations, which led to a compounded improvement in activity of over 25,000-fold. epa.govmdpi.comnih.gov The final engineered enzyme can efficiently catalyze the desired transformation at high substrate concentrations (200 g/L) and produces sitagliptin with >99.95% ee. mdpi.com This high level of stereospecificity eliminates the need for a separate chiral purification step. epa.gov
The catalytic cycle of transaminases operates through a two-half-reaction, "ping-pong" mechanism. mdpi.com In the first half-reaction, the PLP cofactor accepts the amino group from an amino donor, forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing a ketone byproduct. In the second half-reaction, the PMP transfers the amino group to the ketone substrate (prositagliptin ketone), regenerating the PLP and forming the chiral amine product, sitagliptin.
A significant kinetic challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. nih.gov To drive the reaction towards product formation, various strategies are employed. One common approach is to use a high concentration of the amino donor. Another strategy involves removing the ketone byproduct to shift the equilibrium. In the case of sitagliptin synthesis, overcoming product inhibition was also a key consideration, with studies showing that adjusting the reaction pH can help circumvent this issue. nih.gov
Table 2: Performance Data for Transaminase-Mediated Amination
| Parameter | Value | Source |
|---|---|---|
| Enzyme | Engineered (R)-selective transaminase | nih.govnih.gov |
| Starting Substrate | Pro-sitagliptin ketone | nih.gov |
| Number of Mutations in Evolved Enzyme | 27 | mdpi.comnih.gov |
| Enantiomeric Excess (ee) | >99.95% | mdpi.com |
| Yield | 92% | mdpi.comnih.gov |
| Substrate Concentration | 200 g/L | mdpi.com |
| Reaction Temperature | 40 °C | mdpi.com |
| Co-solvent | 50% DMSO | mdpi.com |
Green Chemistry Principles in Rac-Sitagliptin and Sitagliptin Phosphate Manufacturing
The evolution of the sitagliptin manufacturing process is a prime example of the successful application of green chemistry principles in the pharmaceutical industry. sci-hub.sescispace.com Both the second-generation asymmetric hydrogenation and the third-generation biocatalytic routes offer significant environmental and efficiency benefits over the first-generation synthesis. scispace.comnih.gov
The second-generation rhodium-catalyzed process dramatically reduced the total waste generated per kilogram of sitagliptin produced from 250 kg to 50 kg and completely eliminated aqueous waste streams. nih.govmdpi.com
The third-generation biocatalytic process represents an even greener approach. epa.gov Key advantages of this enzymatic method include:
Elimination of Heavy Metals: It completely removes the need for the rhodium catalyst, obviating the concerns of metal contamination in the final product and the need for specialized removal processes. epa.govresearchgate.net
Reduced Waste: The enzymatic process further reduces the total waste produced by 19% compared to the already improved hydrogenation process.
Improved Safety: It eliminates the need for high-pressure hydrogenation equipment, leading to a safer manufacturing environment. epa.gov
This successful implementation of biocatalysis earned a Presidential Green Chemistry Challenge Award, highlighting its significance as an efficient, economical, and environmentally benign manufacturing process.
Atom Economy and Waste Reduction in Synthetic Routes
The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, has been a central theme in the evolution of Sitagliptin synthesis. Early manufacturing processes, while effective in producing the target molecule, were often characterized by poor atom economy and substantial waste generation. nih.gov
| Metric | First-Generation Process | Second-Generation Process | Third-Generation (Biocatalytic) Process |
|---|---|---|---|
| Overall Yield | ~52% nih.gov | Up to 65% acs.org | ~13% increase over 2nd Gen rsc.org |
| Number of Steps | 8 steps scispace.com | Fewer steps (e.g., 3-step one-pot for intermediate) researchgate.net | Direct reductive amination scispace.com |
| Total Waste Reduction | Baseline | Significant reduction vs. 1st Gen nih.govresearchgate.net | ~19% reduction vs. 2nd Gen rsc.org |
| Aqueous Waste | Significant | Completely eliminated researchgate.netacs.org | Aqueous-based process |
Sustainable Solvent Selection and Catalytic Recycling Strategies
The selection of solvents and the ability to recycle catalysts are critical components of sustainable chemical manufacturing. In the synthesis of Sitagliptin, significant progress has been made in both areas.
Catalyst recycling is paramount for both economic and environmental reasons, especially when using expensive and rare transition metals like rhodium.
Rhodium Catalyst: In the second-generation synthesis, a rhodium complex, Rh(I)/(t)Bu JOSIPHOS, is used for the asymmetric hydrogenation of an unprotected enamine. nih.govresearchgate.net This process is highly efficient, requiring a catalyst loading as low as 0.15 mol %. nih.gov Crucially, nearly all of the rhodium catalyst can be recovered from the crude reaction mixture by treatment with activated carbon, allowing for its recycling. sci-hub.se
Biocatalysts (Enzymes): The move to biocatalysis using transaminase (TA) enzymes offers substantial advantages in sustainability. mdpi.com Enzymes can be immobilized on various supports, such as inorganic silica (B1680970) gel or organic resins, which improves their stability and facilitates easy recovery and reuse. mdpi.com Studies have shown that immobilized transaminase can be used in a continuous flow system for the synthesis of Sitagliptin for at least five consecutive cycles without any detectable loss of activity or enantioselectivity. mdpi.com This high degree of recyclability makes the biocatalytic route a highly sustainable and cost-effective option for large-scale production. mdpi.com
| Catalyst Type | Example | Key Process | Recycling Strategy |
|---|---|---|---|
| Transition Metal | Rh(I)/(t)Bu JOSIPHOS nih.gov | Asymmetric Hydrogenation sci-hub.se | Recovery via activated carbon treatment sci-hub.se |
| Biocatalyst | Transaminase (TA) mdpi.com | Asymmetric Reductive Amination mdpi.com | Immobilization on supports for multiple reuse cycles mdpi.com |
| Organocatalyst | (S)-diphenylprolinol-TMS II mdpi.com | Aza-Michael/hemiacetal reaction mdpi.com | Not specified in reviewed literature |
Solid State Characterization and Polymorphism of Sitagliptin Phosphate
Crystalline Forms and Amorphous States of Sitagliptin (B1680988) Phosphate (B84403)
Sitagliptin phosphate is known to exist in various solid forms, including crystalline polymorphs, solvates (hydrates), and amorphous states. nih.govjustia.com The crystal structure of these forms directly influences their physical and chemical properties. nih.gov A thorough understanding and characterization of these forms are essential for the development of stable and effective pharmaceutical formulations. nih.govresearchgate.net
Identification and Characterization of Monohydrate, Anhydrous, and Base Forms
Research has extensively characterized three primary crystalline forms of sitagliptin: the phosphate monohydrate, the anhydrous phosphate, and the sitagliptin base form. nih.govresearchgate.netnih.gov The commercially available form of sitagliptin is the phosphate monohydrate. nih.gov
The sitagliptin phosphate monohydrate is described as a white to off-white, crystalline, and non-hygroscopic solid. nih.gov It is soluble in water and N,N-dimethylformamide, with slight solubility in methanol (B129727) and very slight solubility in ethanol, acetone, and acetonitrile (B52724). nih.gov The molecular formula is C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O. nih.gov The sitagliptin base form can be produced by dissolving the phosphate monohydrate in water and adjusting the pH to 10.0 with ammonia. nih.govmdpi.com Following extraction with ethyl acetate (B1210297) and subsequent drying, a white solid crystal powder is obtained. nih.govmdpi.com
Interconversion and Stability of Polymorphs
The different solid forms of sitagliptin phosphate can interconvert under various conditions such as temperature, humidity, and mechanical stress. bohrium.comgoogle.com For instance, the dehydration of sitagliptin phosphate monohydrate leads to a crystalline transition, resulting in an anhydrous form. nih.govresearchgate.net This transition alters key physicochemical parameters of the drug. nih.govresearchgate.net
Studies have shown that various anhydrous forms of sitagliptin phosphate exist, designated as Forms I, II, III, and IV. google.com Form II is a metastable desolvated anhydrate that can convert to the more stable Forms I or III upon heating. google.com Form IV, another metastable anhydrate, can slowly convert to the crystalline monohydrate under ambient conditions and more rapidly at high relative humidity. google.com A novel anhydrous Form V has also been identified, which is reported to be more thermally stable than other known forms. google.com The stability of these polymorphs is a critical factor, as transformations can impact the final drug product's performance. For example, a metastable form (Form II) was found to convert to a more stable anhydrous form (Form IV) after melting, exposure to high humidity and temperature, or when dissolved in absolute ethanol. bohrium.com
Advanced Analytical Techniques for Solid-State Characterization
A suite of advanced analytical techniques is employed to comprehensively characterize the solid-state properties of sitagliptin phosphate and its various forms. bohrium.com These methods provide crucial information on crystallinity, thermal behavior, and molecular structure.
X-ray Diffraction (XRD): Powder and Single-Crystal Analysis
X-ray powder diffraction (XRPD) is a fundamental technique for identifying and differentiating crystalline forms. Each crystalline solid produces a unique diffraction pattern, acting as a fingerprint for that specific polymorph.
XRPD patterns for sitagliptin phosphate monohydrate, anhydrous, and base forms show distinct peaks. mdpi.com For example, the monohydrate form exhibits characteristic peaks at 2θ values of 13.2°, 13.8°, 15.9°, 18.4°, 19.1°, 21.2°, 24.0°, 25.0°, 25.7°, 29.5°, and 30.9° (± 0.2°). mdpi.com The anhydrous form shows principal peaks at 4.6°, 9.3°, 13.4°, 13.9°, 15.0°, 18.2°, 19.2°, 19.9°, 21.4°, 25.4°, and 26.9° (± 0.2°). mdpi.com The sitagliptin base form is also crystalline, with its own unique diffraction pattern. mdpi.com Different crystalline forms of sitagliptin phosphate, such as Form II and the monohydrate, are also defined by their characteristic powder XRD peaks. google.com
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG/DTG)
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry/Derivative Thermogravimetry (TG/DTG) are essential for investigating the thermal properties and stability of sitagliptin phosphate polymorphs. nih.govresearchgate.net DSC measures the heat flow associated with thermal transitions, such as melting and crystallization, while TG/DTG monitors changes in mass as a function of temperature.
DSC analysis reveals distinct melting points for the different forms. The melting point (Tpeak) for the sitagliptin base form is approximately 120.29 °C, for the phosphate monohydrate it is 206.37 °C, and for the anhydrous phosphate it is 214.92 °C. nih.govresearchgate.netnih.gov Thermal analysis also shows that the dehydration of the monohydrate form occurs at a peak temperature of 134.43 °C, which is accompanied by a crystalline transition event. nih.govresearchgate.net In terms of thermal stability, both the monohydrate and anhydrous phosphate forms are more thermostable than the sitagliptin base. nih.govresearchgate.netnih.gov
Interactive Data Table: Thermal Properties of Sitagliptin Forms
| Form | Melting Point (Tpeak) (°C) | Dehydration Peak (Tpeak) (°C) |
| Sitagliptin Base | 120.29 | N/A |
| Sitagliptin Phosphate Monohydrate | 206.37 | 134.43 |
| Sitagliptin Phosphate Anhydrous | 214.92 | N/A |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular structure and bonding within the crystal lattice of the different sitagliptin phosphate forms. These techniques are sensitive to the local chemical environment and can be used to distinguish between polymorphs. The solid-state characterization of sitagliptin phosphate monohydrate, anhydrous, and the base form has been carried out using these spectroscopic techniques, complementing the data from other analytical methods to provide a complete picture of their solid-state properties. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-State Applications
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the atomic-level structure and dynamics of crystalline and amorphous pharmaceutical solids. In the case of sitagliptin and its phosphate salt, multinuclear solid-state NMR experiments involving ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei have been instrumental in detailed structural investigation nih.gov.
Advanced techniques such as Dynamic Nuclear Polarization (DNP) have been employed to enhance the sensitivity of solid-state NMR spectra, which is particularly beneficial for low-abundance nuclei like ¹³C and ¹⁵N nih.govacs.org. This enhancement allows for the acquisition of detailed heteronuclear correlation spectra. For instance, ¹H–¹³C Heteronuclear Correlation (HETCOR) spectra of sitagliptin reveal correlations corresponding to its aliphatic, aromatic, and cycloalkyl ring structures, aiding in the precise assignment of carbon signals nih.govacs.org.
Given the fluorinated nature of sitagliptin, ¹⁹F solid-state NMR is especially informative. Fluorine-19 is a highly sensitive nucleus (100% natural abundance), and its chemical shift is very sensitive to the local electronic environment nih.govacs.org. Studies on sitagliptin have identified distinct signals for the fluorine atoms in the trifluoromethyl group and those attached to the aromatic ring nih.govacs.org. These distinct chemical shifts provide a detailed fingerprint of the molecular structure in the solid state.
Beyond structural elucidation, solid-state NMR is used to characterize and differentiate various polymorphic forms. For example, a specific crystalline form of sitagliptin phosphate, designated Form VI, is characterized by a unique solid-state ¹³C NMR spectrum with signals at approximately 103.0, 121.5, and 173.2 ±0.2 ppm google.com. Furthermore, ¹⁹F-NMR spectroscopy has been developed into a rapid and reproducible quantitative method for the analysis of sitagliptin phosphate monohydrate, demonstrating its utility in quality control researchgate.netrsc.org.
| Fluorine Group | Assigned Atom | Chemical Shift (ppm) |
|---|---|---|
| Aromatic | F1 | -114.6 |
| Aromatic | F2 | -131.9 |
| Aromatic | F3 | -139.9 |
| Trifluoromethyl | F4 | -57.9 |
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) provides direct visualization of the surface morphology, including particle size and shape (crystal habit), of active pharmaceutical ingredients. These morphological characteristics are critical as they directly influence bulk powder properties such as flowability, compressibility, and dissolution rate, which are vital for successful formulation development nih.gov.
SEM analysis has been used to characterize various solid forms of sitagliptin, including sitagliptin phosphate monohydrate, sitagliptin phosphate anhydrous, and the sitagliptin base form nih.govresearchgate.net. The commercially available sitagliptin phosphate monohydrate is classified as belonging to the orthorhombic crystal system, and SEM micrographs reveal its structure consists of flat, thin crystals, often described as having a platy form researchgate.net.
Interestingly, studies have shown that the dehydration of the monohydrate form to sitagliptin phosphate anhydrous does not significantly alter these fundamental morphological characteristics nih.gov. However, the sitagliptin base form exhibits a different crystalline structure and, consequently, a distinct morphology nih.govnih.gov. The application of crystal engineering techniques, such as spherical crystallization, has been shown to successfully transform the native platy crystals into spherical agglomerates, a change readily confirmed by SEM imaging ijpsr.com.
| Solid Form | Observed Morphology | Reference |
|---|---|---|
| Sitagliptin Phosphate Monohydrate | Orthorhombic system; flat and thin crystals (platy form) | researchgate.net |
| Sitagliptin Phosphate Anhydrous | Morphology not significantly altered from the monohydrate form | nih.gov |
| Spherical Crystals of Sitagliptin Phosphate Monohydrate | Spherical agglomerates | ijpsr.com |
Crystal Engineering Approaches for Tailoring Sitagliptin Phosphate Solid Forms
Crystal engineering is a rapidly advancing field within pharmaceutical sciences that focuses on the design and synthesis of crystalline solids with desired physicochemical properties. By understanding and controlling intermolecular interactions, it is possible to create novel solid forms of a drug, such as polymorphs, solvates, salts, and co-crystals, without altering the chemical structure of the active pharmaceutical ingredient itself nih.govresearchgate.net. For sitagliptin phosphate, various crystal engineering strategies have been employed to improve properties like stability, solubility, and manufacturability semanticscholar.orggoogleapis.comgoogle.com.
One significant approach has been the formation of novel ionic co-crystals. Researchers have successfully prepared co-crystals of sitagliptin with inorganic salt co-formers, such as calcium chloride (CaCl₂) and zinc bromide (ZnBr₂), using both mechanochemical (grinding) and solution-based methods acs.org. These ionic co-crystals are held together by coordination bonds and have demonstrated excellent thermal and solution stability, which is highly advantageous for developing a robust pharmaceutical product acs.org.
Another powerful crystal engineering technique applied to sitagliptin phosphate is spherical crystallization. This process is designed to modify the morphology of the crystalline particles. For sitagliptin phosphate monohydrate, which naturally crystallizes in a needle or platy shape, spherical crystallization has been used to produce spherical agglomerates ijpsr.comijpsr.com. This change in particle shape significantly improves the bulk powder properties, such as flowability and compressibility. Materials with good flow and compression characteristics are highly desirable for efficient manufacturing processes, particularly for direct compression tableting, which simplifies production by eliminating the need for granulation steps ijpsr.comcphi-online.com. The existence of numerous patents covering various solvates and crystalline forms of sitagliptin phosphate further underscores the extensive application of crystal engineering to optimize this important therapeutic agent semanticscholar.org.
Pre Formulation Research and Material Science in Sitagliptin Phosphate Development
Drug-Excipient Compatibility Studies and Interaction Mechanisms
Pre-formulation studies are critical in the development of stable, effective, and safe pharmaceutical dosage forms. A key component of these studies is the assessment of compatibility between the active pharmaceutical ingredient (API) and various excipients. For sitagliptin (B1680988) phosphate (B84403), extensive research has been conducted to ensure its stability when mixed with commonly used pharmaceutical additives. These studies are essential to identify any physical or chemical interactions that could compromise the quality and bioavailability of the final product.
The compatibility of sitagliptin phosphate with a range of excipients is typically evaluated by storing binary mixtures (1:1 w/w) of the drug and each excipient under accelerated conditions, such as 40°C and 75% relative humidity, for a period of weeks. mdpi.com Changes in physical appearance and the formation of impurities are monitored over time. mdpi.com Studies have shown that while there may be no initial change in the appearance of API-excipient mixtures, chemical interactions can still occur. For instance, a mixture of sitagliptin phosphate monohydrate with dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) showed a rapid increase in related substances after four weeks under both room temperature and accelerated storage conditions. mdpi.com
Thermal Analysis and Spectroscopic Assessment of Binary Mixtures
Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is a primary technique for screening drug-excipient compatibility. researchgate.netresearchgate.net DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. Pure sitagliptin phosphate exhibits a sharp endothermic peak at approximately 212.1°C, which corresponds to its melting point and has an associated enthalpy change of 131.5 J/g. researchgate.netresearchgate.net The presence, absence, or shift of this peak in binary mixtures can indicate an interaction.
Spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) and supportive methods such as X-ray diffractometry (XRD) are also employed to interpret DSC results and provide more detailed information about the nature of any interactions. researchgate.netsemanticscholar.org
Based on DSC and other analytical methods, sitagliptin phosphate has been found to be compatible with several common excipients. However, interactions have been observed with others.
Key Findings from Compatibility Studies:
Compatible Excipients: Sitagliptin phosphate is generally compatible with microcrystalline cellulose, croscarmellose, and pregelatinized starch. researchgate.netsemanticscholar.org
Incompatible Excipients: Interactions have been noted with magnesium stearate (B1226849), ascorbic acid, and citric acid. researchgate.netsemanticscholar.org The DSC curve for a mixture of sitagliptin and magnesium stearate showed a single endothermic peak at a significantly lower temperature (around 66–70°C) compared to the individual components, suggesting a potential interaction. researchgate.net Similarly, mixtures with the acidic excipients ascorbic acid and citric acid also showed signs of interaction. researchgate.net
The table below summarizes the results of compatibility testing between sitagliptin phosphate monohydrate and various excipients under accelerated storage conditions (40 ± 2 °C / 75 ± 5% RH) for 4 weeks.
| Excipient | Initial Total Impurities (%) | 4-Week Total Impurities (%) under Accelerated Conditions | Compatibility Status |
|---|---|---|---|
| Microcrystalline cellulose | 0.08 | 0.09 | Compatible |
| Silicified microcrystalline cellulose | 0.08 | 0.09 | Compatible |
| Calcium hydrogen phosphate anhydrous | 0.08 | 0.09 | Compatible |
| Sodium starch glycolate | 0.08 | 0.09 | Compatible |
| Crospovidone | 0.08 | 0.09 | Compatible |
| Magnesium stearate | 0.08 | 0.09 | Compatible |
| Colloidal silicon dioxide | 0.08 | 0.09 | Compatible |
| Sodium stearyl fumarate | 0.08 | 0.09 | Compatible |
| Hydroxypropyl cellulose | 0.08 | 0.09 | Compatible |
Data sourced from a study involving fixed-dose combination tablets; impurity levels reflect the mixture's stability. mdpi.com
Fundamental Aspects of Dissolution and Solubilization Studies
The dissolution and solubility of an API are fundamental properties that influence its absorption and bioavailability. Sitagliptin phosphate is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, which denotes high solubility and high permeability. researchgate.net Its high solubility is a key factor in the development of immediate-release oral solid dosage forms.
Equilibrium solubility tests confirm that sitagliptin phosphate monohydrate has high solubility in aqueous media across a physiological pH range (pH 1.2 to 12.0). mdpi.com However, it demonstrates lower solubility in organic solvents like ethanol, methanol (B129727), and acetonitrile (B52724). mdpi.com The dissolution behavior of sitagliptin tablets is commonly evaluated using a USP type-2 (paddle) apparatus in various media to ensure consistent drug release. ctppc.org
Studies have been conducted to develop and validate dissolution test methods for sitagliptin-coated tablets, often using media such as 0.1 M HCl, water, and phosphate buffers at pH 4.5 and 6.8. ctppc.orgdissolutiontech.com A high dissolution rate is typically observed, with fixed-dose combination tablets showing over 80% drug release within 30 minutes in a pH 6.8 dissolution solution. nih.govresearchgate.net The rapid dissolution is aided by the inclusion of superdisintegrants like croscarmellose sodium in formulations. nih.gov
The table below presents the solubility of Rac-Sitagliptin Phosphate in various solvents.
| Solvent | Solubility Description |
|---|---|
| Water | High Solubility |
| pH 1.2 Buffer | High Solubility |
| pH 6.8 Buffer | High Solubility |
| Ethanol | Low Solubility |
| Methanol | Low Solubility |
| Acetonitrile | Low Solubility |
Data derived from pre-formulation studies. mdpi.com
Mechanistic and Molecular Insights into Sitagliptin S Biochemical Activity Preclinical Context
Enzyme Kinetic Studies of Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Sitagliptin (B1680988)
Sitagliptin is a competitive, reversible, and tight-binding inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govyoutube.comresearchgate.net DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.govwikipedia.org By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. youtube.comscienceopen.com
Enzyme kinetic studies have been crucial in quantifying the inhibitory potency of sitagliptin. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe the affinity of an inhibitor for its target enzyme. For sitagliptin, the IC50 value for DPP-4 inhibition has been reported to be approximately 19 nM. globalresearchonline.net Some studies have indicated IC50 values for sitagliptin in human plasma to be around 15 nM. researchgate.net
Sitagliptin exhibits competitive inhibition, meaning it binds to the active site of the DPP-4 enzyme, directly competing with the natural substrates. nih.gov The IC50 values for sitagliptin have been shown to increase linearly with substrate concentration, which is characteristic of competitive inhibition. nih.gov Furthermore, sitagliptin is described as a tight-binding inhibitor, as its IC50 values also increase linearly with the concentration of the enzyme. nih.gov Despite its tight binding, sitagliptin is a reversible inhibitor, and it demonstrates fast-binding kinetics rather than the slow-binding characteristics observed with some other DPP-4 inhibitors like vildagliptin. nih.gov
| Parameter | Value | Description |
|---|---|---|
| IC50 | ~19 nM | The concentration of sitagliptin required to inhibit 50% of DPP-4 activity. globalresearchonline.net |
| Inhibition Type | Competitive | Sitagliptin binds to the active site of DPP-4, competing with the substrate. nih.gov |
| Binding Nature | Tight-binding, Reversible | Characterized by a strong but non-covalent interaction with the enzyme. nih.gov |
| Kinetics | Fast-binding | Rapid association and dissociation from the enzyme's active site. nih.gov |
The interaction between sitagliptin and the DPP-4 active site has been extensively studied using techniques like X-ray crystallography and molecular modeling. nih.govresearchgate.netrcsb.orgwwpdb.org The DPP-4 enzyme's active site is composed of several subsites, including S1, S2, S1', S2', and S2 extensive. nih.govresearchgate.netresearchgate.net For an inhibitor to be effective, interaction with the S1 and S2 subsites is considered essential. researchgate.net
Sitagliptin binds to the S1, S2, and S2 extensive subsites of DPP-4. nih.govresearchgate.net The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. nih.govnih.gov Key amino acid residues in the DPP-4 active site that interact with sitagliptin include Glu205, Glu206, Tyr662, Phe357, and Arg358. nih.govnih.govmdpi.com
Specifically, the β-amino group of sitagliptin forms three hydrogen bonds with the side chains of Glu205, Glu206, and Tyr662. mdpi.com The trifluorophenyl group of sitagliptin engages in hydrophobic interactions and a π-π stacking interaction with Tyr666. mdpi.com The triazolopiperazine ring of sitagliptin stacks against the side chain of Phe357. mdpi.com These multiple points of contact contribute to the high affinity and specificity of sitagliptin for the DPP-4 enzyme.
Molecular docking simulations have estimated the binding affinity energy of the DPP4-sitagliptin complex to be approximately -8.1 kcal/mol, indicating a strong and stable interaction. nih.gov These simulations also revealed the importance of hydrophobic interactions with residues such as Tyr663 and Val712, and halogen bonds with Arg123, Glu204, and Arg356. nih.gov
Structure-Activity Relationships (SAR) and Molecular Modeling of Sitagliptin and Analogs
The development of sitagliptin and other DPP-4 inhibitors has been heavily guided by structure-activity relationship (SAR) studies and molecular modeling. brieflands.comresearchgate.netresearchgate.netnih.gov These approaches have provided a deep understanding of the structural features required for potent and selective DPP-4 inhibition.
The rational design of DPP-4 inhibitors like sitagliptin is based on mimicking the structure of the enzyme's natural substrates. wikipedia.orgresearchgate.net The core structure of many DPP-4 inhibitors contains a moiety that can interact with the catalytic triad (B1167595) (Ser630, Asp708, His740) or other key residues in the active site. wikipedia.org
For sitagliptin, the β-amino acid scaffold was a key innovation. wikipedia.org This design allows for optimal interactions with the active site. The trifluoromethyl group on the phenyl ring was incorporated to enhance potency and metabolic stability. researchgate.net The triazolopiperazine moiety was selected to occupy the S2 extensive subsite, contributing to both potency and selectivity. nih.gov The SAR studies have shown that modifications to these key structural elements can significantly impact the inhibitory activity and selectivity of the compounds. researchgate.net
Conformational analysis and the study of ligand-protein interactions have been instrumental in understanding how sitagliptin and its analogs bind to DPP-4. nih.govnih.gov Molecular dynamics simulations have shown that the DPP4-sitagliptin complex is stable, with the ligand remaining securely bound within the active site. nih.gov
The binding of sitagliptin induces a conformational change in the DPP-4 enzyme, particularly in the orientation of the Arg358 side chain, which opens up the S2 extensive subsite to accommodate the trifluoromethylphenyl group of the inhibitor. nih.gov This induced-fit mechanism is a hallmark of the strong interaction between sitagliptin and DPP-4.
The hydrophobic interactions between the inhibitor and the non-polar residues in the active site are a major driving force for binding. nih.gov The cumulative effect of these hydrophobic interactions, along with the specific hydrogen bonds, results in the high inhibitory potency of sitagliptin. nih.gov
Selectivity Profile Against Other Dipeptidyl Peptidases and Proteases (e.g., DPP-8, DPP-9, FAP, PEP, DPP-6/10)
A critical aspect of the preclinical evaluation of a drug candidate is its selectivity for the intended target over other related enzymes. For DPP-4 inhibitors, it is particularly important to assess their activity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, as well as other proteases like Fibroblast Activation Protein (FAP). scienceopen.comnih.govresearchgate.net Lack of selectivity, particularly for DPP-8 and DPP-9, has been associated with potential adverse effects in preclinical studies. nih.govresearchgate.net
Sitagliptin has demonstrated a high degree of selectivity for DPP-4 over other related enzymes. scienceopen.comnedmdg.org It is reported to be over 2,600-fold more selective for DPP-4 compared to DPP-8 and DPP-9. scienceopen.com This high selectivity is attributed to the specific interactions of sitagliptin with the S2 extensive subsite of DPP-4, a region that is not present in DPP-8 and DPP-9. scienceopen.com
The table below summarizes the selectivity profile of sitagliptin against other proteases.
| Enzyme | Selectivity Fold vs. DPP-4 | Significance |
|---|---|---|
| DPP-8 | >2,600 | High selectivity minimizes the risk of off-target effects associated with DPP-8 inhibition. scienceopen.comnih.gov |
| DPP-9 | >2,600 | High selectivity minimizes the risk of off-target effects associated with DPP-9 inhibition. scienceopen.comnih.gov |
| FAP (Fibroblast Activation Protein) | High | Sitagliptin shows high selectivity against FAP, another related serine protease. scienceopen.com |
This high selectivity profile is a key factor contributing to the favorable preclinical characteristics of sitagliptin.
In Vitro Enzyme Assays and IC50 Determination
The biochemical activity of Rac-Sitagliptin Phosphate (B84403) is primarily characterized by its potent and selective inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. Preclinical evaluation of this activity relies heavily on in vitro enzyme assays to determine its inhibitory concentration (IC50) and to understand the mechanism of inhibition.
Detailed Research Findings
In vitro studies have consistently demonstrated that sitagliptin is a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme nih.govresearchgate.netscholaris.ca. The assays to determine this are typically conducted using either human recombinant DPP-4 or human plasma as the enzyme source nih.govresearchgate.netscholaris.ca. A common method involves a fluorescence-based assay utilizing a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC) abcam.comcaymanchem.comnih.gov. In this setup, the DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC group. The presence of an inhibitor like sitagliptin reduces the rate of this cleavage, and the resulting decrease in fluorescence is measured to quantify the inhibitory activity abcam.comcaymanchem.com.
The competitive nature of sitagliptin's inhibition was established by observing that its IC50 values increased linearly as the substrate concentration was raised nih.govresearchgate.netscholaris.ca. Furthermore, sitagliptin was identified as a tight-binding inhibitor because its IC50 values also showed a linear increase with rising enzyme concentrations nih.govresearchgate.net. Dissociation studies of the DPP-4-sitagliptin complex have confirmed the reversible nature of the binding nih.govresearchgate.net. In contrast to some other DPP-4 inhibitors, sitagliptin is characterized by a rapid dissociation from the enzyme researchgate.net.
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. For sitagliptin, various in vitro studies have reported IC50 values typically in the nanomolar range, confirming its high potency against the DPP-4 enzyme. One study reported an IC50 value of approximately 20 nM nih.gov. Another investigation using human recombinant DPP-4 determined the IC50 to be 0.2 ± 0.01 μM researchgate.net. In a cell-based assay using Caco-2 cells, sitagliptin inhibited DPP-4 activity with an IC50 of 0.6 µM researchgate.net. A des-fluoro analog of sitagliptin, a closely related compound, was found to be a 27 nmol/l inhibitor of DPP-4 diabetesjournals.org. These variations in reported IC50 values can be attributed to different experimental conditions, such as the specific enzyme source (recombinant vs. plasma vs. cellular) and assay protocols nih.gov.
A crucial aspect of sitagliptin's preclinical profile is its high selectivity for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9 researchgate.net. Inhibition of DPP-8 and/or DPP-9 has been hypothesized to be linked to toxicities observed in preclinical species with less selective inhibitors diabetesjournals.org. Research has shown that sitagliptin's analogs are highly selective, with a greater than 1,000-fold selectivity for DPP-IV over related proline-specific dipeptidyl peptidases diabetesjournals.org. This high degree of selectivity is a key characteristic that distinguishes sitagliptin within its class.
Data Tables
| Enzyme Source | Reported IC50 Value | Reference |
|---|---|---|
| Human Recombinant DPP-4 / Human Plasma | ~20 nM | nih.gov |
| Human Recombinant DPP-4 | 0.2 ± 0.01 µM | researchgate.net |
| DPP-4 in Caco-2 cells (in situ) | 0.6 µM | researchgate.net |
| DPP-4 (des-fluoro analog of sitagliptin) | 27 nM | diabetesjournals.org |
| Enzyme | IC50 (nmol/l) | Selectivity vs. DPP-4 |
|---|---|---|
| DPP-4 | 27 | - |
| DPP-8 | >1,000-fold | >1,000-fold |
| DPP-9 | >1,000-fold | >1,000-fold |
| QPP | >1,000-fold | >1,000-fold |
Data sourced from research on a des-fluoro analog of sitagliptin diabetesjournals.org.
Q & A
Q. How should researchers document method limitations in studies investigating this compound’s enantiomer-specific bioactivity?
- Methodological Answer : Explicitly state limitations in chiral resolution (e.g., HPLC column efficiency) and enantiomer stability in the methods section. Provide raw data in supplementary materials for transparency. Discuss implications for clinical translation in the discussion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
